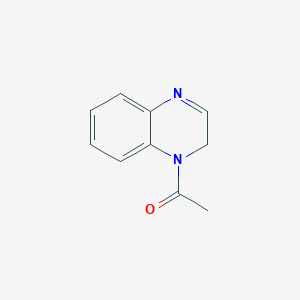

1-(Quinoxalin-1(2H)-yl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

106807-73-2 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-(2H-quinoxalin-1-yl)ethanone |

InChI |

InChI=1S/C10H10N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 |

InChI Key |

ODIZMIXFCZKPNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Quinoxalin 1 2h Yl Ethan 1 One and Analogous Quinoxalin 2 1h One Frameworks

Classical Condensation Reactions in Quinoxaline (B1680401) Nucleus Construction

Traditional methods for assembling the quinoxaline core have long been the foundation of synthetic strategies in this field. These reactions typically involve the condensation of precursors to form the heterocyclic ring system.

Cyclocondensation of o-Phenylenediamines with α-Dicarbonyl Compounds

The most classic and straightforward method for quinoxaline synthesis is the cyclocondensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. longdom.org This reaction, often referred to as the Hinsberg quinoxaline synthesis, is widely applicable and can be used to produce a diverse range of quinoxaline derivatives. researchgate.net The process involves the reaction of 1,2-diaminobenzenes with 1,2-diketones. researchgate.net The reaction proceeds through a two-step mechanism involving the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous oxidation to the aromatic quinoxaline. The versatility of this method allows for the synthesis of various substituted quinoxalines by simply altering the substituents on the o-phenylenediamine or the α-dicarbonyl compound. longdom.org

| o-Phenylenediamine Derivative | α-Dicarbonyl Compound | Resulting Quinoxaline Derivative |

|---|---|---|

| o-Phenylenediamine | Glyoxal | Quinoxaline |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline |

| 4,5-Dimethyl-1,2-phenylenediamine | Glyoxal | 6,7-Dimethylquinoxaline |

Formation of Quinoxalin-2(1H)-ones via Carbonyl Precursors

The synthesis of quinoxalin-2(1H)-ones, a key structural motif, can be achieved through the reaction of o-phenylenediamines with α-keto acids or their corresponding esters. researchgate.net This approach is a modification of the classical quinoxaline synthesis where one of the carbonyl groups is part of a carboxylic acid or ester functionality. The reaction typically proceeds under acidic or thermal conditions, leading to cyclization and dehydration to form the stable quinoxalin-2(1H)-one ring system. While numerous synthetic strategies have been developed, many traditional methods require harsh conditions such as high temperatures or strong acids. nih.govrsc.orgrsc.org

Strategies Involving α-Keto-Glutaric Acid and Related Reagents

The use of α-keto-glutaric acid and its derivatives as precursors in reactions with o-phenylenediamines provides a direct route to quinoxalin-2-one-3-propanoic acids. This specific strategy is valuable for introducing a carboxylic acid functional group at the 3-position of the quinoxalinone ring, which can serve as a handle for further synthetic modifications. A general and efficient method involves the reaction of α-keto acids with benzene-1,2-diamines under catalyst-free conditions, using water as the solvent. nih.gov This approach is noted for its simplicity and the ease of purification of the resulting products. nih.gov While α-ketoglutaramic acid (KGM) is a known substrate for certain enzymes, its chemical synthesis from L-2-hydroxyglutaramic acid has also been reported, providing a pure source for various studies. nih.gov

Modern and Sustainable Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and efficient methodologies. This has led to the emergence of novel strategies for quinoxaline synthesis that avoid harsh reagents and minimize environmental impact.

Transition-Metal-Free Methodologies for Quinoxaline Synthesis

The development of transition-metal-free synthetic methods has become a significant area of research in green chemistry. nih.govrsc.org These approaches offer advantages over traditional metal-catalyzed reactions by avoiding the use of toxic and expensive catalysts, which can be difficult to remove from the final products. rsc.org Recent progress has been made in the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds using various eco-friendly catalytic systems, including ionic liquids and bio-based organocatalysts. nih.gov Some reactions can even proceed under catalyst-free conditions, often utilizing green solvents like ethanol (B145695) or water, or solvent-free conditions. nih.gov For instance, a visible light-assisted, catalyst-free protocol has been developed for the synthesis of quinoxaline derivatives from o-phenylenediamine and α-hydroxy ketones, using tert-Butyl hydroperoxide (TBHP) as an oxidizing agent, with yields ranging from 78–93%. nih.gov

| Aspect | Classical Condensation | Modern Transition-Metal-Free Methods |

|---|---|---|

| Catalyst | Often requires acid or thermal conditions | Organocatalysts, ionic liquids, or catalyst-free. nih.gov |

| Solvent | Often organic solvents | Green solvents (water, ethanol) or solvent-free. nih.gov |

| Sustainability | May generate more waste | Higher atom economy, more environmentally benign. rsc.org |

Oxidative Amidation-Heterocycloannulation Protocols for Quinoxalin-2(1H)-ones

A notable modern approach for the synthesis of substituted quinoxalin-2-ones is the metal-catalyst-free oxidative amidation-heterocycloannulation protocol. thieme-connect.deresearchgate.net This one-pot strategy has been successfully employed for the synthesis of a range of quinoxalin-2-ones from 2,2-dibromo-1-arylethanone and aryl-1,2-diamines. thieme-connect.de The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures with a base like triethylamine (B128534). thieme-connect.de A proposed mechanism suggests that the reaction proceeds through an imine intermediate rather than an amide intermediate in the initial step. thieme-connect.de This methodology has demonstrated a broad substrate scope and offers a valuable alternative for the preparation of highly functionalized quinoxalin-2-ones. thieme-connect.deresearchgate.net

Intramolecular Cyclization Pathways of N-Substituted Aromatic Diamines

A primary and versatile route to the quinoxalin-2(1H)-one scaffold involves the intramolecular cyclization of N-substituted o-phenylenediamines. This strategy relies on the formation of a key intermediate from the reaction of an o-phenylenediamine with a suitable precursor containing a two-carbon unit, which then undergoes ring closure.

One prominent method is the reaction of aryl-1,2-diamines with α-dicarbonyl or related compounds. For instance, the condensation of an o-phenylenediamine with an α-keto acid or its ester derivative directly furnishes the quinoxalin-2(1H)-one core. A one-pot oxidative amidation strategy has also been reported, where an aryldibromoethanone is oxidized in situ with dimethyl sulfoxide (DMSO) to form a reactive intermediate. This intermediate then readily reacts with an aryl-1,2-diamine to yield the corresponding quinoxalin-2-one thieme-connect.de.

The mechanism of this cyclization can proceed through two potential pathways, depending on the initial nucleophilic attack. The reaction of an aryl-1,2-diamine with a dibromoethanone can initiate via the formation of either an imine or an amide intermediate. Subsequent intramolecular cyclization then leads to the formation of the quinoxalin-2-one ring system. Detailed spectroscopic analysis, such as Nuclear Overhauser Effect (NOE) studies, has been employed to elucidate the regioselectivity of this process, confirming the predominant pathway in specific reactions thieme-connect.de. For example, the reaction of an unsymmetrically substituted aryl-1,2-diamine with a dibromoethanone was shown to favor the formation of one regioisomer, indicating a preference for the initial imine formation pathway thieme-connect.de.

A study by Raghunadh et al. demonstrated the synthesis of various quinoxalin-2-ones from aryl-1,2-diamines and 2,2-dibromo-1-arylethanones. The reaction proceeds efficiently at 75 °C using triethylamine as a base in DMSO thieme-connect.de.

Ring Transformation Strategies for Quinoxaline Derivatives

Ring transformation reactions offer an alternative approach to constructing the quinoxaline framework, often starting from other heterocyclic systems. These methods can provide access to unique substitution patterns that may be difficult to achieve through direct cyclization methods.

One such strategy involves the ring contraction of quinoxaline 1-oxides. For example, the thermal or photochemical decomposition of 2-azidoquinoxaline (B6189031) 1-oxides can lead to the formation of benzimidazole (B57391) derivatives through a ring contraction process involving the extrusion of nitrogen acs.org. While this specific example leads to a different heterocyclic system, it highlights the potential for ring transformations of quinoxaline derivatives to yield novel structures.

Another approach involves the transformation of other fused heterocyclic systems. For instance, the synthesis of furo[2,3-b]quinoxalines can be achieved from 2,3-disubstituted quinoxalines, demonstrating a ring-building strategy on a pre-existing quinoxaline core. Conversely, strategies that build the quinoxaline ring onto another heterocycle can also be considered a form of ring transformation.

Post-Synthetic Functionalization and Derivatization

Following the construction of the basic quinoxaline or quinoxalin-2(1H)-one skeleton, further derivatization is often necessary to access a diverse range of analogues, including the target compound 1-(Quinoxalin-1(2H)-yl)ethan-1-one. These modifications can be broadly categorized into reactions at the nitrogen atoms and reactions on the carbocyclic or heterocyclic rings.

Alkylation and Arylation at Quinoxaline Nitrogen Atoms

The nitrogen atoms of the quinoxaline ring system are key sites for functionalization. N-alkylation and N-arylation introduce substituents that can significantly influence the compound's physical, chemical, and biological properties. The synthesis of this compound would fall under N-acylation, a related transformation. While direct synthesis of this specific compound is not widely reported, its formation can be inferred from general N-alkylation and N-acylation procedures for similar heterocycles. For example, the acylation of 2-imidazolidinone with acetic anhydride (B1165640) provides 1-acetyl-2-imidazolidinone, a structurally analogous transformation chemicalbook.com.

Recent research has focused on developing efficient and regioselective methods for the functionalization of the C3 position of quinoxalin-2(1H)-ones, which can be seen as an indirect functionalization of the N1-position following tautomerization. Visible-light-induced protocols have emerged as a powerful tool for both C3-alkylation and -arylation. These methods often utilize radical intermediates and offer mild and environmentally friendly reaction conditions mdpi.comresearchgate.netnih.govrsc.orgrsc.org.

For instance, a photocatalytic decarboxylation coupling reaction between quinoxalin-2(1H)-ones and N-hydroxyphthalimide esters has been developed to synthesize 3-alkylated quinoxalin-2(1H)-ones researchgate.netnih.govrsc.orgrsc.org. Another green approach involves the visible-light-driven arylation and alkylation of quinoxalin-2(1H)-ones using air as the oxidant in a catalyst-free system mdpi.com.

| N-Substituent | Alkyl Group Source | Product | Yield (%) |

|---|---|---|---|

| 2-Fluorobenzyl | N-hydroxyphthalimide ester of pivalic acid | 3-(tert-Butyl)-1-(2-fluorobenzyl)quinoxalin-2(1H)-one | 88 |

| 3-Methylbenzyl | N-hydroxyphthalimide ester of pivalic acid | 3-(tert-Butyl)-1-(3-methylbenzyl)quinoxalin-2(1H)-one | 92 |

| 2,6-Dichlorobenzyl | N-hydroxyphthalimide ester of pivalic acid | 3-(tert-Butyl)-1-(2,6-dichlorobenzyl)quinoxalin-2(1H)-one | 96 |

Regioselectivity is a critical aspect of the alkylation of quinoxaline and its derivatives, particularly when multiple nitrogen atoms or reactive carbon positions are present. In the case of quinoxalin-2(1H)-ones, alkylation can occur at the N1, N4, or C3 positions. The outcome of the reaction is often influenced by the reaction conditions, the nature of the substrate, and the alkylating agent.

Visible-light-induced alkylation reactions of quinoxalin-2(1H)-ones have shown a high degree of regioselectivity for the C3 position researchgate.netnih.govrsc.orgrsc.org. This selectivity is attributed to the radical mechanism involved, where the C3 position is the most susceptible to radical attack.

For the N-alkylation of the quinoxaline ring itself, the presence of two nitrogen atoms raises the possibility of forming two different mono-alkylated isomers. The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the quinoxaline ring.

Oxidation Reactions of the Quinoxaline Core

Oxidation of the quinoxaline ring system can lead to a variety of products, depending on the oxidant and the reaction conditions. Oxidation can occur at the nitrogen atoms to form N-oxides, or at the carbon atoms of the pyrazine (B50134) ring.

A significant transformation is the oxidation of quinoxalin-2(1H)-ones to quinoxaline-2,3-diones. This has been achieved using various methods, including visible-light-promoted oxygenation with O₂ as the oxidant acs.org. This protocol demonstrates high regioselectivity and tolerance for a broad range of functional groups. Another approach utilizes an acid-promoted self-photocatalyzed regioselective oxidation at the C-3 position to afford quinoxaline-2,3-diones researchgate.net. These methods offer a green and efficient alternative to traditional heavy metal oxidants.

Furthermore, the oxidation of quinoxaline itself with peracids typically yields quinoxaline-1,4-di-N-oxide, a class of compounds with significant biological activity sapub.orgorientjchem.org.

| Substituent on Quinoxalin-2(1H)-one | Product | Yield (%) |

|---|---|---|

| H | Quinoxaline-2,3-dione | 92 |

| 6-Methyl | 6-Methylquinoxaline-2,3-dione | 89 |

| 6-Chloro | 6-Chloroquinoxaline-2,3-dione | 85 |

Nitration Reactions and Electrophilic Substitution on Quinoxalines

Electrophilic substitution reactions on the quinoxaline ring, such as nitration, are generally challenging due to the deactivating effect of the two nitrogen atoms. These reactions often require harsh conditions to proceed.

The nitration of quinoxaline itself requires forcing conditions, such as a mixture of fuming nitric acid and oleum (B3057394) at elevated temperatures (90°C) rsc.orgrsc.org. This reaction yields a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline rsc.org. The strong deactivating nature of the pyrazine ring directs the electrophilic attack to the benzene (B151609) ring, primarily at the 5- and 7-positions.

Other electrophilic substitution reactions, such as halogenation and sulfonation, also require vigorous conditions and generally result in substitution on the benzene portion of the molecule. The reactivity of the quinoxaline core towards electrophiles is significantly lower than that of benzene.

Diazotization Reactions for Quinoxaline Derivatives

Diazotization is a fundamental process in organic chemistry for converting a primary aromatic amine into a diazonium salt, which serves as a versatile intermediate for a wide range of functional group transformations. organic-chemistry.orgresearchgate.net This reaction is initiated by the in-situ generation of nitrous acid from sodium nitrite (B80452) and a strong acid. organic-chemistry.org While widely used for simple aromatic amines, this methodology is also applicable to heterocyclic systems like quinoxalines, enabling the introduction of various substituents onto the quinoxaline core.

A notable example involves the diazotization of a fused quinoxaline derivative. The process begins with 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline, which, upon treatment with nitrous acid, yields the corresponding diazonium salt. sapub.orgsapub.org This intermediate is not typically isolated but is immediately used in subsequent reactions. For instance, reaction with sulfur dioxide in the presence of copper(I) chloride (CuCl) in acetic acid converts the diazonium group into a sulfonyl chloride derivative. sapub.orgsapub.org This sulfonyl chloride can then be reacted with an amine, such as N-methylaniline, to produce the corresponding sulfamoyl quinoxaline derivative. sapub.orgsapub.org This sequence highlights the utility of diazotization in creating complex, functionalized quinoxaline scaffolds from amino-substituted precursors.

| Starting Material | Reagents | Intermediate/Product | Application | Reference(s) |

| 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline | 1. NaNO₂, H⁺2. SO₂/CuCl, Acetic Acid | 2-ethoxycarbonyl-3-chlorosulfonyl-thieno[2,3-b]quinoxaline | Synthesis of sulfonyl derivatives | sapub.org, sapub.org |

| 2-ethoxycarbonyl-3-chlorosulfonyl-thieno[2,3-b]quinoxaline | N-methylaniline | Sulfamoyl quinoxaline derivative | Synthesis of sulfonamides | sapub.org, sapub.org |

Condensation and Cyclization Reactions to Construct Fused Systems

The quinoxaline scaffold serves as a foundational structure for the synthesis of more complex, polycyclic heterocyclic systems. These fused systems are typically constructed through condensation and cyclization reactions, where new rings are annulated onto the existing quinoxaline core. These reactions can be broadly categorized into intramolecular cyclizations and intermolecular condensations.

Intramolecular Cyclization: This approach involves forming a new ring from a single molecule that contains a pre-formed quinoxaline unit with a reactive side chain. A key example is the synthesis of pyrazolo[3,4-b]quinoxalines. rsc.orgresearchgate.net The reaction proceeds from 2-quinoxaline-2-carboxaldehyde hydrazones. The intramolecular cyclization of these hydrazones or their N-alkyl quaternary salts leads to the formation of the fused pyrazole (B372694) ring, yielding the pyrazolo[3,4-b]quinoxaline system in good yields. rsc.orgresearchgate.net

Intermolecular Condensation and Cyclization: This strategy involves the reaction of a quinoxaline derivative (or its precursor) with a separate bifunctional molecule to build a new fused ring.

Indolo[2,3-b]quinoxalines: These highly conjugated systems can be synthesized via the condensation of o-phenylenediamine with isatin (B1672199) under catalyst-free conditions, often using ultrasound irradiation in water as a green solvent. nih.gov This reaction proceeds through a tandem sequence to afford the fused indole-quinoxaline structure.

Pyrrolo[1,2-a]quinoxalines: Fused pyrrole (B145914) rings can be constructed through an acid-catalyzed Pictet-Spengler type reaction. nih.gov The one-pot reaction of 1-(2-aminophenyl)pyrroles with various aldehydes in a solvent mixture like acetic acid and methanol (B129727) results in imine formation, which is followed by cyclization and air oxidation to yield 4-aryl substituted pyrrolo[1,2-a]quinoxalines. sapub.orgnih.gov

| Fused System | Synthetic Method | Starting Materials | Key Reagents/Conditions | Reference(s) |

| Pyrazolo[3,4-b]quinoxaline | Intramolecular Cyclization | 2-quinoxaline-2-carboxaldehyde hydrazones | Heat or base | rsc.org, researchgate.net |

| Indolo[2,3-b]quinoxaline | Intermolecular Condensation | o-phenylenediamine, Isatin | Ultrasound, Water | nih.gov |

| Pyrrolo[1,2-a]quinoxaline | Intermolecular Condensation (Pictet-Spengler type) | 1-(2-aminophenyl)pyrroles, Aldehydes | Acetic acid, Methanol, 60 °C | nih.gov, sapub.org |

Introduction of Acetyl Moieties to the Quinoxaline Ring System

The introduction of an acetyl group (CH₃CO-) can significantly modify the properties of the quinoxaline ring system. This can be achieved through either N-acetylation (on a nitrogen atom) or C-acetylation (on a carbon atom of the benzene ring), leading to different classes of derivatives.

N-Acetylation: The title compound, This compound , is an N-acetylated derivative of 1,2-dihydroquinoxaline. A plausible, though not explicitly documented, synthesis would involve a two-step process. First, the reduction of quinoxaline using a mild reducing agent like sodium borohydride (B1222165) in an appropriate solvent would yield the unstable 1,2-dihydroquinoxaline. Second, the subsequent N-acetylation of this dihydro-intermediate with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base would furnish the final product.

A documented example of introducing an acetyl group onto a nitrogen atom in a related system involves the use of acetic anhydride (Ac₂O). sapub.org In this case, a quinoxaline-2-carbohydrazide (B3053585) is first cyclized with another reagent to form a 1,3,4-oxadiazole (B1194373) ring attached to the quinoxaline. The resulting intermediate is then treated with acetic anhydride to acetylate the nitrogen atom of the newly formed oxadiazole ring, yielding a 1-(2-aryl-5-(quinoxalin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivative. sapub.org

C-Acetylation: The introduction of an acetyl group onto the carbocyclic (benzene) portion of the quinoxaline ring can be achieved via the Friedel-Crafts acylation reaction. chem-station.com This classic electrophilic aromatic substitution involves reacting the quinoxaline with an acylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chem-station.comkhanacademy.org Due to the electron-withdrawing nature of the pyrazine ring, the reaction is expected to be directed to the benzene ring, primarily at the C6 and C7 positions. The resulting acyl group is deactivating, which helps to prevent over-acylation. chem-station.com This method provides a direct route to compounds such as 6-acetylquinoxaline.

| Acetylation Type | Method | Reagents | Product Type | Reference(s) |

| N-Acetylation | Acetylation of a hydrazide derivative | Acetic Anhydride (Ac₂O) | Acetylated N-heterocycle attached to quinoxaline | sapub.org |

| C-Acetylation | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | C-acetylated quinoxaline (e.g., 6-acetylquinoxaline) | chem-station.com |

Computational and Theoretical Investigations into 1 Quinoxalin 1 2h Yl Ethan 1 One and Quinoxaline Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic characteristics, providing a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a popular and effective method for studying quinoxaline (B1680401) derivatives due to its balance of computational cost and accuracy. researchgate.netresearchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties that govern the molecule's behavior.

For the quinoxaline scaffold, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or higher, can reliably predict structural parameters. researchgate.net In the case of 1-(Quinoxalin-1(2H)-yl)ethan-1-one, the geometry would be characterized by the partially saturated dihydropyrazine (B8608421) ring fused to a benzene (B151609) ring. The acetyl group attached to one of the nitrogen atoms introduces specific electronic and steric features. The planarity of the quinoxaline system is a key feature, facilitating π-π stacking interactions in related derivatives. vulcanchem.com

Table 1: Representative Theoretical Bond Lengths in Quinoxaline Derivatives

| Bond | Typical Bond Length (Å) (DFT) | Source |

|---|---|---|

| C=N | 1.34 | vulcanchem.com |

| C-C (aromatic) | 1.45 | vulcanchem.com |

| N-C | 1.3844 | researchgate.net |

| O-N | 1.2903 | researchgate.net |

Note: This data is based on analogous quinoxaline derivatives and provides an approximation for this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Table 2: Representative HOMO-LUMO Energies and Energy Gaps for Quinoxaline Derivatives (Theoretical)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Quinoxalin-2(H)-one (QO) | -6.21 | -1.73 | 4.48 | nih.gov |

| 3-methylquinoxalin-2(1H)-one (MQO) | -5.98 | -1.54 | 4.44 | nih.gov |

| 3-aminoquinoxalin-2(1H)-one (AQO) | -5.41 | -1.12 | 4.29 | nih.gov |

Note: These values are for illustrative purposes and are based on related quinoxaline structures.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate potentials.

For a molecule like this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen of the acetyl group, indicating its susceptibility to electrophilic interactions. The nitrogen atoms of the quinoxaline ring would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic and aliphatic parts would show positive potential (blue). Such maps are instrumental in understanding intermolecular interactions and predicting reactivity patterns.

In quinoxaline derivatives, NBO analysis can reveal significant intramolecular charge transfer from lone pairs of electrons on nitrogen and oxygen atoms to antibonding orbitals of the ring system. For this compound, key interactions would likely involve the delocalization of the lone pairs of the nitrogen atoms and the carbonyl oxygen into the π* orbitals of the quinoxaline ring. This analysis helps in understanding the electronic delocalization and resonance effects within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and to simulate their UV-Visible absorption spectra. nih.gov This is achieved by calculating the transition energies and oscillator strengths for electronic excitations from the ground state to various excited states.

For quinoxaline derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and assign them to specific electronic transitions, typically π → π* and n → π* transitions. nih.gov In pyrrolo[1,2-a]quinoxalines, for instance, TD-DFT studies have revealed that transitions to the first (S1) and second (S2) singlet excited states dominate the higher-wavelength peaks in their absorption spectra. nih.gov For this compound, TD-DFT could be used to predict its UV-Vis spectrum and understand how the acetyl substituent influences its photophysical properties compared to the parent quinoxaline.

Quantum Chemical Parameters (QCPs) in Structure-Activity Correlations

Quantum Chemical Parameters (QCPs) derived from DFT calculations are widely used in Quantitative Structure-Activity Relationship (QSAR) studies. These parameters help to correlate the electronic properties of a series of compounds with their biological activities. Key QCPs include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / η

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2)

These parameters provide quantitative measures of a molecule's reactivity and are valuable in the design of new compounds with desired biological activities, such as antiviral or anticancer agents. researchgate.netnih.gov For instance, a study on quinoxalin-2(H)-one and its derivatives calculated these parameters to understand their redox properties. nih.gov Such an approach could be applied to a series of derivatives of this compound to guide the synthesis of molecules with enhanced therapeutic potential.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinoxaline |

| Quinoxalin-2(H)-one |

| 3-methylquinoxalin-2(1H)-one |

| 3-aminoquinoxalin-2(1H)-one |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies offer a microscopic view of chemical and biological processes, enabling the prediction of molecular properties and dynamic behaviors that are often difficult to observe experimentally.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial in drug discovery for identifying potential therapeutic agents by evaluating their binding affinity and interaction patterns within the active site of a biological target.

Research on quinoxaline derivatives has frequently employed molecular docking to explore their potential as therapeutic agents. For instance, studies have targeted the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer-related angiogenesis. ekb.egekb.eg In one such study, four different quinoxaline-based compounds were docked into the VEGFR-2 active site (PDB ID: 2OH4). The results demonstrated strong binding affinities, with compounds III and IV showing particularly favorable binding energies of -15.63 kcal/mol and -17.11 kcal/mol, respectively. ekb.egekb.eg These strong interactions were attributed to the formation of hydrogen bonds with key amino acid residues like ASP 1044 and GLU 883. ekb.eg

Similarly, other quinoxaline derivatives have been evaluated as potential inhibitors for different targets. Docking studies against the Epidermal Growth Factor Receptor (EGFR) (PDB ID: 4HJO) revealed binding energies for a series of novel quinoxaline hybrids ranging from -9.57 to -12.03 kcal/mol. nih.gov Another investigation targeting the parasitic enzyme asparaginyl t-RNA synthetase (PDB ID: 2kqr) from Brugia malayi also showed that quinoxaline derivatives had significant binding interactions. amazonaws.com These studies consistently highlight that the binding affinity is influenced by the nature and position of substituents on the quinoxaline core, which affects interactions with critical amino acids in the target's binding pocket.

Table 1: Molecular Docking Results for Quinoxaline Derivatives Against Various Biological Targets

| Compound Series | Target Protein (PDB ID) | Binding Affinity Range (kcal/mol) | Key Interacting Residues |

| Quinoxaline Derivatives I-IV | VEGFR-2 (2OH4) | -11.93 to -17.11 ekb.egekb.eg | ASP 1044, GLU 883 ekb.eg |

| 1,2,3-Triazole Hybrids | EGFR (4HJO) | -9.57 to -12.03 nih.gov | Not Specified |

| Diphenyl Quinoxalines | Asparginyl t-RNA Synthetase (2kqr) | Not Specified (Dock Score -66.6) amazonaws.com | Not Specified |

| Thiazolidinone Derivatives | Acetylcholinesterase (AChBP) | -8.17 to -10.54 acs.org | Trp143 acs.org |

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and stability. By simulating the motions of atoms and molecules over time, MD can validate the stability of ligand-protein complexes predicted by molecular docking.

MD simulations on quinoxaline and related quinoline (B57606) derivatives complexed with target proteins have been performed to assess their stability. nih.govresearchgate.net Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and radius of gyration. researchgate.net A stable RMSD for the protein backbone and the ligand over the simulation time indicates that the complex is stable and the ligand does not dissociate from the binding pocket. nih.gov RMSF analysis helps identify the flexibility of individual amino acid residues, showing which parts of the protein are most affected by ligand binding. researchgate.net

For example, MD simulations performed on a quinoline derivative (compound 5) complexed with the SARS-CoV-2 main protease (Mpro) showed comparable stability to a reference drug. nih.gov The analysis revealed the formation of a large number of stable intermolecular hydrogen bonds between the ligand and protein residues such as Glu166 and Gln189, confirming a strong and stable interaction. nih.gov Such simulations are crucial for understanding how the ligand affects the protein's dynamics and for confirming that the docked conformation is maintained in a dynamic environment. rsc.orgfrontiersin.org

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, MC simulations are particularly useful for studying the adsorption of molecules onto surfaces, such as metals. researchgate.netcihanuniversity.edu.iq

For quinoxaline derivatives, MC simulations have been instrumental in investigating their potential as corrosion inhibitors. These simulations model the adsorption of the inhibitor molecules on a metal surface (e.g., Fe(110), Cu(111)) in a simulated corrosive environment. researchgate.netcihanuniversity.edu.iq The primary output of these simulations is the adsorption energy, which indicates the strength of the interaction between the quinoxaline molecule and the metal surface. A higher negative value for adsorption energy suggests a more stable and spontaneous adsorption process, leading to better surface coverage and corrosion protection. researchgate.netcihanuniversity.edu.iq

A study on six quinoxaline derivatives (Q1-Q6) found that their adsorption energies on an Fe(110) surface followed the trend Q6 > Q2 > Q3 > Q4 > Q5 > Q1. researchgate.netcihanuniversity.edu.iq This indicates that the specific molecular structure of the derivative significantly influences its ability to adsorb onto the surface. The simulations revealed that the protonated state of the most effective inhibitor (Q6) exhibited strong adsorption, highlighting its potential for corrosion inhibition. researchgate.netcihanuniversity.edu.iq These theoretical findings often show good correlation with experimental results, providing a powerful tool for designing new and effective corrosion inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org

QSAR models can be developed in two (2D) or three (3D) dimensions. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use the 3D alignment of the molecules to calculate steric and electrostatic fields around them.

For a series of 4-anilinoquinoxaline derivatives, both 2D and 3D-QSAR models were developed to predict their apoptosis-inducing activity. nih.gov The 2D-QSAR model, developed using multiple linear regression (MLR), yielded a squared correlation coefficient (r²) of 0.8225 and a cross-validated squared correlation coefficient (q²) of 0.7626. nih.gov These statistical values indicate a good predictive ability of the model. The 3D-QSAR study, using the k-nearest neighbor molecular field analysis (kNN-MFA) approach, also produced robust models with high internal (q² > 0.62) and external (predictive r² > 0.52) validation criteria. nih.gov Similarly, a study on quinazoline (B50416) derivatives for osteosarcoma developed a 3D-QSAR model with a high q² of 0.63 and an r² of 0.987, demonstrating its stability and strong predictive power. nih.gov The success of these models allows for the reliable prediction of the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. wikipedia.orgnih.gov

Table 2: Statistical Validation of QSAR Models for Quinoxaline and Related Derivatives

| Compound Series | QSAR Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | Predictive r² |

| 4-Anilinoquinoxalines | 2D-QSAR (MLR) | 0.8225 nih.gov | 0.7626 nih.gov | Not Reported |

| 4-Anilinoquinoxalines | 3D-QSAR (kNN-MFA) | Not Reported | > 0.62 nih.gov | > 0.52 nih.gov |

| Quinazolines | 3D-QSAR (CoMSIA) | 0.987 nih.gov | 0.63 nih.gov | Not Reported |

A key goal of QSAR is to understand which molecular properties are most important for a given biological activity. slideshare.netnih.gov This is achieved by correlating physicochemical descriptors, which quantify properties like hydrophobicity, electronic distribution, and steric bulk, with the observed activity. mlsu.ac.in

Electronic Parameters: These parameters describe the electronic properties of a molecule. The Hammett constant (σ), for example, quantifies the electron-donating or electron-withdrawing ability of substituents on a benzene ring. mlsu.ac.in In the 3D-QSAR study of 4-anilinoquinoxalines, the models showed that electrostatic effects were the dominant factor in determining binding affinities. nih.gov This suggests that modifying the electronic properties of the substituents could significantly impact the compound's activity.

Steric Parameters: These parameters relate to the size and shape of the molecule or its substituents. mlsu.ac.in Taft's steric factor (Es) and molar refractivity (MR) are common steric descriptors. slideshare.netmlsu.ac.in The QSAR models for 4-anilinoquinoxalines indicated that distance-based topology indices, which relate to molecular shape and branching, were important for predicting activity. nih.gov The contour maps generated from 3D-QSAR models provide a visual representation of where steric bulk is favored or disfavored for optimal activity.

By analyzing the best QSAR equations, researchers can identify the key physicochemical properties that drive biological activity. For instance, a QSAR analysis on a series of N-Benzoyl-N'-Naphtylthiourea derivatives found that their anticancer activity was influenced by a combination of lipophilic (ClogP) and electronic (ELUMO) properties. atlantis-press.com This knowledge is invaluable for the rational design of new, more potent quinoxaline derivatives.

An in-depth analysis of available scientific literature reveals a notable gap in dedicated research for the specific compound this compound within the precise framework of the requested topics. The body of academic work does not currently provide sufficient data to construct a detailed article focusing solely on its antimicrobial, anticancer, and kinase inhibition properties as outlined.

While the broader class of quinoxaline derivatives has been extensively studied for these biological activities, specific investigations into this compound are not present in the accessible research. Therefore, it is not possible to generate an article that is both scientifically accurate and strictly adherent to the provided outline for this particular molecule.

For a comprehensive understanding of the pharmacological potential within this chemical family, it is recommended to explore research on quinoxaline derivatives as a whole. Studies on this broader class of compounds have demonstrated significant findings in the areas of antibacterial, antifungal, antituberculosis, and anticancer activities, including their mechanisms of action such as kinase inhibition.

Academic Research on the Biological Activity and Pharmacological Relevance of Quinoxaline Derivatives

Anticancer and Antiproliferative Investigations

Anti-Angiogenic Mechanisms and VEGF Inhibition

Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of angiogenesis, a crucial process in tumor growth and metastasis. ekb.eg Their mechanism of action often involves the targeting of key regulators in the angiogenic pathway, most notably the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. ekb.egbohrium.com Inhibition of the VEGFR-2 signaling pathway effectively suppresses tumor propagation. ekb.egresearchgate.net

A study exploring a novel library of quinoxalin-2-one derivatives identified several compounds with remarkable cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov Specifically, compound 7f from this series demonstrated VEGFR-2 inhibitory activity 1.2 times more potent than the established drug sorafenib. bohrium.comnih.gov This compound's anti-angiogenic potential was further confirmed by its ability to lower the levels of VEGF-A. bohrium.comnih.gov Molecular docking studies have consistently supported the affinity of various quinoxaline derivatives for the active site of the VEGFR-2 receptor, reinforcing their role as promising anti-angiogenic agents. ekb.egbohrium.com Researchers have designed and synthesized numerous quinoxaline-based compounds, such as 3-furoquinoxaline carboxamides and 3-pyrazolylquinoxalines, specifically to target VEGFR-2. nih.govresearchgate.net

Modulation of Cell Cycle Regulators (e.g., p21)

Beyond their anti-angiogenic effects, quinoxaline derivatives have been shown to exert antiproliferative activity by modulating cell cycle progression. A key mechanism in this process is the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.

One investigation into a series of novel quinoxaline derivatives found that a particularly potent compound, designated as compound 12 , inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov Western blot analysis confirmed that this compound induced the upregulation of p21 and affected the expression of other cell cycle-related proteins. nih.gov Similarly, another study on a new class of quinoxaline–arylfuran derivatives identified a compound, QW12 , that also induced apoptosis and cell cycle accumulation. researchgate.netnih.gov Other research has shown that certain organoselenium compounds incorporating a quinoxaline scaffold can induce the cell cycle inhibitor p21. researchgate.net

In a study of 2,4-disubstituted-benzo[g]quinoxaline derivatives, compound 3 was found to be highly cytotoxic to the MCF-7 breast cancer cell line. mdpi.com Flow cytometric analysis revealed that this compound caused an increase in the percentage of cells in the pre-G1 phase, indicating apoptosis, and also slightly increased the cell population in the G1 and S phases of the cell cycle. mdpi.com

Antiviral Applications

The quinoxaline scaffold is a foundational structure for a variety of agents with significant antiviral properties, demonstrating efficacy against both RNA and DNA viruses.

Anti-HIV Agents and Reverse Transcriptase Enzyme Inhibition

Quinoxaline derivatives have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus (HIV). nih.govtandfonline.comneb.com The rise of multi-resistant viral strains necessitates the development of new, more active, and less toxic therapeutic agents, a role that quinoxalines are well-suited to fill. nih.govnih.gov These compounds are known to potently inhibit HIV reverse transcriptase (RT) and suppress HIV replication in cell cultures. tandfonline.comnih.govresearchgate.net

Computational and synthetic studies have been employed to design and evaluate quinoxaline derivatives that target the HIV RT enzyme. nih.govtandfonline.com Through virtual screening protocols involving molecular docking and 3D-QSAR, researchers have selected and synthesized novel quinoxaline compounds. nih.gov This approach led to the discovery of two selective and potent RT inhibitors with a high selectivity index. nih.govresearchgate.net Further research has focused on optimizing the binding affinity and conformational stability of these derivatives within the active site of the RT enzyme, identifying promising candidates for further biological development. nih.govtandfonline.com

Activity Against Other Viral Pathogens (e.g., Anti-Herpes, Anti-Dengue)

The antiviral activity of the quinoxaline framework extends beyond HIV to other significant viral pathogens, including members of the Herpesviridae family and Dengue virus. The Herpesviridae family includes widespread pathogens like herpes simplex viruses (HSV-1 and HSV-2). nih.gov

In a study evaluating a range of terpenyl-1,4-naphthoquinone (NQ) and 1,4-anthraquinone (B1204791) (AQ) derivatives, which share structural similarities with quinoxalines, notable antiviral activity was observed. nih.gov One compound, NQ 4 , demonstrated fair antiviral activity against both herpesviruses and Dengue virus serotype 2 (DENV-2) in pre-infective stages. nih.govfao.org Specifically, NQ 4 was found to disrupt the attachment of HHV-1 to host cells with a very high selectivity index. nih.gov This suggests that quinone-related compounds can prevent viral entry, a critical early stage of infection. nih.gov A systematic review also highlights that quinoxaline derivatives are promising candidates for combating various DNA viruses, including those in the Herpesviridae family. nih.gov

Antiprotozoal and Anti-parasitic Research

Quinoxaline-based compounds have demonstrated significant efficacy against protozoan and parasitic infections, most notably malaria.

Antimalarial and Antiplasmodial Efficacy

Quinoxaline derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govplos.orgmalariaworld.org The emergence of resistance to standard antimalarial treatments, including artemisinin-based therapies, has created an urgent need for new drugs with novel modes of action. nih.govmalariaworld.org

Research into quinoxaline and quinoxaline 1,4-di-N-oxide derivatives has identified compounds with strong antiplasmodial activity. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of an enone moiety linked to the quinoxaline ring is important for this activity. nih.gov In one study, compounds 1a and 2a were found to be the most active against P. falciparum strains. nih.gov Another study investigated quinoxaline-based compounds originally developed as anti-schistosomal agents and found they possessed potent anti-plasmodial properties, with some exhibiting low nanomolar potency against multidrug-resistant strains. malariaworld.org These compounds appear to have a low propensity for developing resistance, which is a significant advantage in antimalarial drug development. plos.orgmalariaworld.org For example, a Novartis library screen identified BQR695 as an anti-plasmodial compound that functions by inhibiting phosphatidylinositol 4-kinase (PfPI4K). plos.orgmalariaworld.org

Antileishmanial, Anti-amoebic, and Antitrichomoniasis Investigations

Quinoxaline derivatives have demonstrated notable activity against various protozoan parasites, including Leishmania, Entamoeba histolytica, and Trichomonas vaginalis.

Antileishmanial Activity:

Research has shown that quinoxaline derivatives are promising candidates for the development of new treatments for leishmaniasis, a disease endemic in 98 countries. nih.gov Studies have investigated the efficacy of these compounds against different species of Leishmania. For instance, a series of quinoxaline di-N-oxides (QdNOs) with amino acid side chains were screened for their activity against Leishmania amazonensis and Leishmania donovani. mdpi.com Several of these compounds exhibited significant antileishmanial activity. mdpi.com

In another study, 2,3-diarylsubstituted quinoxaline derivatives, specifically 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331), were evaluated against Leishmania amazonensis. nih.gov Both compounds showed significant antiproliferative activity against promastigotes and intracellular amastigotes with low cytotoxicity. nih.gov Further investigation into their mechanism of action revealed that they induce intense mitochondrial alterations in the parasites. nih.gov In vivo studies in BALB/c mice also showed a significant reduction in lesion thickness, highlighting their potential as new drug candidates for leishmaniasis. nih.gov

Similarly, quinazoline-2,4,6-triamine derivatives have been synthesized and tested against Leishmania mexicana. nih.gov One particular compound, N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2), was active against both promastigotes and intracellular amastigotes and displayed low cytotoxicity in mammalian cells. nih.gov

Anti-amoebic and Antitrichomoniasis Activity:

The antiparasitic properties of quinoxaline derivatives extend to Entamoeba histolytica, the causative agent of human amebiasis, and Trichomonas vaginalis. The presence of N-oxide groups in quinoxaline 1,4-di-N-oxides (QdNOs) is crucial for their biological activity against these protozoa. nih.gov

A study evaluating 25 new QdNOs against E. histolytica trophozoites found that ten of them exhibited better anti-amoebic activity than the reference drug, metronidazole. nih.gov Two derivatives, T-001 and T-017, were particularly effective, causing morphological changes, increasing reactive oxygen species, and inhibiting thioredoxin reductase activity in the parasite. nih.gov Proteomic analysis revealed that these compounds deregulated proteins primarily related to the cytoskeleton, intracellular traffic, nucleic acid processes, and redox homeostasis, ultimately affecting the parasite's virulence and survival. nih.gov

Furthermore, n-butyl and iso-butyl quinoxaline-7-carboxylate-1,4-di-N-oxide derivatives have been evaluated against Giardia lamblia, T. vaginalis, and E. histolytica. nih.gov These compounds demonstrated significant activity, with some showing better half-maximal inhibitory concentration (IC50) values than metronidazole. nih.gov For example, compound T-143 showed potent activity against all three parasites, suggesting its potential as a broad-spectrum antiparasitic agent. researchgate.net

Table 1: Investigated Quinoxaline Derivatives and their Antiprotozoal Activity

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Quinoxaline di-N-oxides (QdNOs) with amino acid side chains | Leishmania amazonensis, Leishmania donovani | Exhibited promising antileishmanial activity. | mdpi.com |

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | Leishmania amazonensis | Significant antiproliferative activity, induced mitochondrial alterations. | nih.gov |

| 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | Leishmania amazonensis | Significant antiproliferative activity, induced mitochondrial alterations. | nih.gov |

| N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2) | Leishmania mexicana | Active against promastigotes and intracellular amastigotes. | nih.gov |

| Quinoxaline 1,4-di-N-oxides (QdNOs) (T-001, T-017) | Entamoeba histolytica | Better anti-amoebic activity than metronidazole, altered parasite virulence. | nih.gov |

| n-butyl and iso-butyl quinoxaline-7-carboxylate-1,4-di-N-oxides | Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica | Potent antiparasitic activity, some with IC50 values better than metronidazole. | nih.gov |

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives have been extensively studied for their anti-inflammatory and analgesic activities. sapub.orgresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.gov

Research has shown that these compounds can inhibit the expression of cyclooxygenase (COX), cytokines, and other inflammatory modulators. nih.gov For instance, some quinoxaline derivatives have been identified as potent inhibitors of the COX-2 enzyme. rsc.org A study on novel quinoxaline derivatives revealed that compounds 4a, 5, 11, and 13 could serve as anti-inflammatory agents by inhibiting COX-2. rsc.org

Another area of investigation is the inhibition of lipoxygenase (LOX), an enzyme involved in the production of pro-inflammatory leukotrienes. unav.edu A study on new quinoxaline and quinoxaline 1,4-di-N-oxide derivatives reported promising in vitro inhibition of soybean lipoxygenase. unav.edunih.gov One compound, 7b, demonstrated a significant in vivo anti-inflammatory effect (41% inhibition) in a carrageenan-induced edema model, which was comparable to the reference drug indomethacin (B1671933) (47% inhibition). unav.edunih.gov

Furthermore, certain aminoalcohol-based quinoxaline small molecules, DEQX and OAQX, have exhibited both anti-inflammatory and peripheral analgesic effects. nih.gov These compounds were found to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

A separate study synthesized a series of quinoxaline derivatives and evaluated their analgesic and in vitro anti-inflammatory activities. researchgate.net Several compounds, including 2, 5, 9, 14f, and 17c, showed significant analgesic activity, with percentage protection ranging from 56.90% to 68.79%. researchgate.net In the anti-inflammatory assay, compounds 3, 11, 14d, and 17e demonstrated a reduction in edema comparable to the standard drug indomethacin. researchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinoxaline Derivatives

| Compound/Derivative Class | Activity | Key Findings | Reference(s) |

| Quinoxaline derivatives (4a, 5, 11, 13) | Anti-inflammatory | Potent COX-2 inhibitors. | rsc.org |

| Quinoxaline 1,4-di-N-oxide (7b) | Anti-inflammatory | Significant in vivo anti-inflammatory effect (41% inhibition). | unav.edunih.gov |

| Aminoalcohol-based quinoxalines (DEQX, OAQX) | Anti-inflammatory, Analgesic | Reduced leukocyte migration and pro-inflammatory cytokines; showed peripheral analgesic effect. | nih.gov |

| Quinoxaline derivatives (2, 5, 9, 14f, 17c) | Analgesic | Significant analgesic activity with up to 68.79% protection. | researchgate.net |

| Quinoxaline derivatives (3, 11, 14d, 17e) | Anti-inflammatory | Reduction in edema comparable to indomethacin. | researchgate.net |

Neuropharmacological Research

The neuropharmacological potential of quinoxaline derivatives has been explored in several areas, including their anticonvulsant effects, modulation of neurodegenerative processes, and receptor antagonism.

Anticonvulsant Activities

Several studies have highlighted the anticonvulsant properties of quinoxaline derivatives. researchgate.netresearchgate.net These compounds are often investigated for their ability to protect against chemically induced seizures in animal models.

One study focused on the synthesis of new quinoxaline derivatives (V1-7) and their evaluation as anticonvulsant agents. nih.gov Compounds V3 and V1 demonstrated the highest anticonvulsant effect, with potencies relative to phenobarbital (B1680315) sodium of 0.8 and 0.75, respectively. nih.gov

Another research effort synthesized two novel sets of quinoxaline derivatives based on the pharmacophoric features of effective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) antagonists. nih.gov Compounds 24, 28, 32, and 33 showed promising in vivo anticonvulsant activity in a pentylenetetrazol-induced seizure model, with ED50 values of 37.50, 23.02, 29.16, and 23.86 mg/kg, respectively. nih.gov Docking studies suggested that their mechanism of action could involve AMPA receptor binding. nih.gov

Furthermore, a series of quinoxaline-2-one derivatives were synthesized and evaluated for their anticonvulsant activities. researchgate.net Docking studies revealed a correlation between the calculated binding free energy and the in vivo anticonvulsant activity, with compound 14f showing the highest activity. researchgate.net

Modulation of Neurodegenerative Processes

Quinoxaline derivatives are also being investigated for their potential role in modulating neurodegenerative processes, particularly in the context of Alzheimer's disease. Research has focused on their ability to interact with β-amyloid (Aβ) plaques, a hallmark of the disease.

A series of 2-phenylquinoxaline (B188063) (PQ) derivatives were synthesized and evaluated for their ability to image Aβ plaques. nih.gov These derivatives displayed high affinity for Aβ aggregates, with Ki values in the nanomolar range. nih.gov In biodistribution studies, these compounds showed good uptake into and washout from the brain. nih.gov Specifically, [18F]PQ-6 was able to label Aβ plaques in vivo in transgenic mice, suggesting the potential of the quinoxaline scaffold for developing PET probes for Alzheimer's diagnosis. nih.gov

Another study developed quinoxaline derivatives that also showed excellent affinity for Aβ(1-42) aggregates. nih.gov Autoradiography using brain tissue from an animal model of Alzheimer's disease and from patients confirmed that these compounds specifically labeled β-amyloid plaques. nih.gov

Additionally, some quinoxaline derivatives have been found to induce the differentiation of stem cells into neurons, which could be beneficial for treating neurological damage. google.com

Receptor Antagonism (e.g., Adenosine (B11128) A2AAR, Histamine-4 receptor)

Quinoxaline derivatives have been identified as antagonists for certain receptors, including the adenosine A2A receptor (A2AR), which is a therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov

Research on 2-aminoquinazoline (B112073) derivatives, a class of compounds structurally related to quinoxalines, has shown their potential as A2AR antagonists. nih.govnih.gov By modifying the quinazoline (B50416) scaffold, researchers have developed compounds with high affinity for the human A2AR. nih.govnih.gov For example, compound 5m exhibited a Ki value of 5 nM and demonstrated antagonist activity in a cyclic AMP assay. nih.govresearchgate.net These findings provide a basis for the future development of A2AR antagonists for therapeutic use. nih.govresearchgate.net

Antidiabetic and Hypoglycemic Research

The potential of quinoxaline derivatives in the management of diabetes has been an active area of research. nih.govnih.govfrontiersin.org These compounds have been investigated for their ability to inhibit enzymes involved in glucose metabolism and to exert hypoglycemic effects.

One approach has been to design quinoxaline derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in diabetes therapy. nih.gov New derivatives bearing a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline ring system were synthesized and evaluated as DPP-4 suppressors and hypoglycemic agents. nih.gov The quinoxaline nucleus is considered a promising scaffold for DPP-4 inhibitors due to its bioisosteric relationship with the quinazoline ring found in existing antidiabetic drugs like linagliptin. nih.gov

Another study focused on synthesizing a new series of quinoxalinone derivatives (5a-5p, 6a-6n) and evaluating their hypoglycemic activity. nih.govfrontiersin.orgnih.gov Compounds 5i and 6b showed stronger hypoglycemic effects than the lead compounds and were comparable to the positive control, pioglitazone. nih.govfrontiersin.orgnih.gov Their mechanism of action may involve alleviating cellular oxidative stress and modulating glucose transporter proteins. nih.govfrontiersin.org

Furthermore, quinoxaline-based heterocyclic inhibitors have been designed to target secretory phospholipase A2 (sPLA2) and α-glucosidase, enzymes linked to diabetes-related complications. tandfonline.comtandfonline.com Biological screening revealed that compound 6a was a potent sPLA2 inhibitor, while compound 6c effectively inhibited α-glucosidase, outperforming the standard drug acarbose. tandfonline.com

Table 3: Antidiabetic and Hypoglycemic Activity of Quinoxaline Derivatives

| Compound/Derivative Class | Target/Activity | Key Findings | Reference(s) |

| 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives | DPP-4 inhibition, Hypoglycemic | Designed as potential DPP-4 inhibitors for antidiabetic effect. | nih.gov |

| Quinoxalinone derivatives (5i, 6b) | Hypoglycemic | Stronger hypoglycemic effects than lead compounds, comparable to pioglitazone. | nih.govfrontiersin.orgnih.gov |

| Quinoxaline sulfonohydrazide derivatives (6a, 6c) | sPLA2 and α-glucosidase inhibition | Potent inhibitors of sPLA2 (6a) and α-glucosidase (6c), outperforming acarbose. | tandfonline.com |

Antioxidant Profiles and Reactive Oxygen Species Scavenging

Extensive searches of academic and scientific databases have been conducted to identify research pertaining to the antioxidant profile and reactive oxygen species (ROS) scavenging capabilities of 1-(Quinoxalin-1(2H)-yl)ethan-1-one. This investigation sought to uncover data from in vitro and in vivo studies that characterize its potential to mitigate oxidative stress.

Despite a thorough review of existing literature, no specific studies detailing the antioxidant or ROS scavenging activities for the compound this compound have been found. While the broader class of quinoxaline derivatives has been a subject of interest in antioxidant research, with various analogues showing significant scavenging activities against radicals like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH), research has not been extended to this specific molecule. The capacity of certain quinoxaline-1,4-dioxides to modulate oxidative stress has also been noted, but these findings are not directly applicable to the title compound.

Consequently, there is no available data to construct an antioxidant profile or to describe its efficacy as a scavenger of reactive oxygen species.

Antithrombotic Agents

The search did not yield any specific studies on the antithrombotic or antiplatelet properties of this compound. Research into the quinoxaline scaffold has identified certain derivatives with antithrombotic potential. For instance, some quinoxalinones and quinoxaline-based compounds have been investigated as protease-activated receptor 4 (PAR4) antagonists, a target for preventing arterial thrombosis. Additionally, some hydrazine (B178648) quinoxalines have been reported to possess antiplatelet activity. However, these findings are related to different structural analogues and cannot be directly attributed to this compound.

As such, there is no scientific evidence to report on its role or efficacy as an antithrombotic agent.

Structure-Activity Relationship (SAR) Studies in Biological Systems

An investigation was conducted to find Structure-Activity Relationship (SAR) studies involving this compound to understand how its chemical structure correlates with its biological activities.

The literature search revealed no SAR studies that specifically include or analyze this compound. SAR studies are prevalent for the quinoxaline class of compounds and have been crucial in optimizing their various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. These studies typically explore how different substituents and modifications to the quinoxaline ring system influence potency and selectivity. For example, the nature and position of electron-donating or electron-withdrawing groups can significantly alter the biological profile of the molecule.

However, without dedicated research on this compound, it is not possible to detail the relationship between its specific structure and any pharmacological activity.

After conducting a comprehensive search for scientific literature, it has been determined that there is no available research data on the specific applications of the chemical compound This compound within the fields of organic electronics and optoelectronic materials as outlined in your request.

While the broader family of quinoxaline derivatives is a subject of extensive research in these areas, information focusing solely on "this compound" for the specified advanced applications in materials science and industrial technologies does not exist in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the provided outline for this particular compound. Research in these advanced fields is typically focused on quinoxaline structures with more extensive and specific substitutions that are designed to tune their electronic and photophysical properties for optimal performance in devices.

Advanced Applications of Quinoxaline Derivatives in Materials Science and Industrial Technologies

Organic Electronics and Optoelectronic Materials

Thermally Activated Delayed Fluorescence (TADF) Emitters and Chromophores

Quinoxaline (B1680401) derivatives have emerged as promising materials for Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs). rsc.orgrsc.orgossila.com TADF materials can convert non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), a process facilitated by a small energy gap between the singlet and triplet states (ΔEST). ossila.com This allows for theoretical internal quantum efficiencies of up to 100%.

The design of quinoxaline-based TADF emitters often involves creating a donor-acceptor (D-A) structure within the molecule. The quinoxaline unit typically serves as the electron-accepting moiety due to its electron-deficient nature. rsc.org By spatially separating the highest occupied molecular orbital (HOMO), located on the donor, from the lowest unoccupied molecular orbital (LUMO), located on the acceptor, the ΔEST can be minimized, which is a key requirement for efficient TADF. ossila.com

For instance, researchers have designed and synthesized TADF compounds using 1,2,3,4-tetrahydrophenazine (B181566) (a quinoxaline derivative) as the acceptor and various donor units like 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), phenoxazine (B87303) (PXZ), and phenothiazine (B1677639) (PTZ). rsc.orgrsc.org These D-A molecules exhibit small ΔEST values, ranging from 0.07 to 0.15 eV, leading to efficient TADF. rsc.org OLEDs fabricated with these materials have demonstrated high performance, with maximum external quantum efficiencies (EQEs) reaching up to 15.3%. rsc.org

Furthermore, the introduction of cyano groups to the quinoxaline acceptor can lead to deep-red TADF emitters. rsc.org Isomeric quinoxalinedicarbonitrile acceptors have been successfully employed to create highly efficient yellow and red TADF emitters with EQEs exceeding 20%. acs.org The strong electron-withdrawing nature of these acceptors allows for tuning the emission color from yellow to red. acs.org

While specific data on 1-(Quinoxalin-1(2H)-yl)ethan-1-one as a TADF emitter is not available, the established principles of designing quinoxaline-based TADF materials suggest that with appropriate molecular engineering, such as the introduction of suitable donor moieties, it could potentially be developed into a component of a TADF system.

Fluorescent Probes and Chemical/Biosensors

The unique photophysical properties of quinoxaline derivatives make them excellent candidates for the development of fluorescent probes and chemical or biosensors. mdpi.comrsc.org These sensors can detect a variety of analytes, including metal cations, pH, and the polarity of their environment, often with high selectivity and sensitivity. mdpi.comrsc.orgresearchgate.net The sensing mechanism is typically based on changes in the fluorescence intensity or a shift in the emission wavelength upon interaction with the target analyte. rsc.org

Quinoxaline-based chemosensors have been designed for the detection of various metal cations. For example, a ferrocene-quinoxaline dyad has been shown to selectively recognize mercury(II) cations. nih.gov This recognition event leads to a significant red-shift in the absorption spectrum, causing a distinct color change from orange to deep green, which allows for "naked-eye" detection. nih.gov Other quinoxaline-based probes have been developed for the detection of Cu²⁺, Co²⁺, and Ni²⁺ ions, exhibiting distinguishable color changes for each ion. researchgate.net

In the realm of biosensing, quinoxaline derivatives have been utilized to create probes for determining the polarity of protein binding sites. rsc.org The compound 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) displays solvatochromic fluorescence, meaning its emission color changes with the polarity of the solvent. rsc.org This property allows for the estimation of the local polarity within a protein's binding pocket.

Furthermore, water-soluble quinoxaline derivatives have been synthesized to function as pH sensors in aqueous media. mdpi.com These probes exhibit changes in their absorption and emission spectra upon protonation of the quinoxaline ring, enabling dual-channel pH monitoring. mdpi.com This is a significant development as many quinoxaline-based sensors are limited to organic solvents due to solubility issues. mdpi.com The design of biosensors involves integrating a biological recognition element with a transducer that converts the biological response into a measurable signal. semanticscholar.orgresearchgate.net The inherent fluorescence of quinoxaline derivatives makes them suitable for use as the signaling unit in such systems.

Corrosion Inhibition for Metals

Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. bohrium.comimist.masrce.hrmdpi.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. bohrium.commdpi.com

Mechanisms of Adsorption and Protective Film Formation on Metal Surfaces

The adsorption of quinoxaline derivatives on a metal surface can occur through two main mechanisms: physisorption and chemisorption. bohrium.com Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemisorption, on the other hand, involves the sharing of electrons between the inhibitor and the metal, leading to the formation of a coordinate-type bond. bohrium.com

The presence of heteroatoms (nitrogen), π-electrons from the aromatic rings, and functional groups in the quinoxaline molecule plays a crucial role in the adsorption process. imist.ma The nitrogen atoms can coordinate with the vacant d-orbitals of the metal, while the π-electrons can also interact with the metal surface. This leads to the formation of a stable, protective film that blocks the active corrosion sites. imist.ma Studies have shown that the adsorption of many quinoxaline derivatives on mild steel follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. srce.hrimist.ma The inhibition mechanism is often of a mixed-type, meaning that the inhibitors retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.ma

Structure-Performance Correlations in Corrosion Inhibitor Design

The efficiency of a quinoxaline-based corrosion inhibitor is strongly dependent on its molecular structure. researchgate.net The presence and nature of substituent groups on the quinoxaline ring can significantly influence the inhibitor's performance. Generally, electron-donating groups enhance the inhibition efficiency by increasing the electron density on the quinoxaline ring system, which facilitates the donation of electrons to the metal surface and strengthens the adsorption bond. imist.ma

For example, a comparative study of two hydrazinylidene-based quinoxaline derivatives, one with a methyl group (an electron-donating group) and the other with a chlorine atom (an electron-withdrawing group), showed that the methyl-substituted derivative exhibited superior corrosion inhibition performance. imist.ma Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often employed to correlate the molecular structure of inhibitors with their inhibition efficiency. bohrium.comresearchgate.net These theoretical studies help in understanding the relationship between parameters like the energy of the HOMO and LUMO, the dipole moment, and the inhibitor's ability to adsorb on the metal surface. researchgate.net The insights gained from these structure-performance correlations are invaluable for the rational design of new and more effective quinoxaline-based corrosion inhibitors. researchgate.netmdpi.com

Applications in Agrochemicals

Quinoxaline derivatives have demonstrated significant potential in the field of agrochemicals, exhibiting a range of biological activities, including herbicidal and fungicidal properties. acs.orgnih.govresearchgate.net

Herbicidal Agents

Several quinoxaline derivatives have been identified as potent herbicidal agents. acs.orgnih.govresearchgate.net For instance, a study on novel quinoxaline derivatives revealed that compounds like 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile and 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one were highly effective as herbicides. acs.orgnih.gov The mode of action for one of these compounds was identified as the inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. acs.orgnih.gov Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Furthermore, some quinoxaline derivatives have been investigated as herbicide safeners. nih.govsci-hub.se Herbicide safeners are compounds that protect crops from injury caused by herbicides without affecting the herbicide's efficacy against weeds. nih.gov For example, certain N,N'-disubstituted quinoxaline derivatives have shown the ability to protect Zea mays (corn) from the phytotoxic effects of the herbicide isoxaflutole. nih.govsci-hub.se The protective mechanism involves enhancing the activity of detoxification enzymes in the crop, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450), which metabolize the herbicide into non-toxic forms. nih.gov Quinoxaline 1,4-dioxides have also been reported to possess herbicidal activity. mdpi.comresearchgate.net

The diverse biological activities of quinoxaline derivatives underscore their importance as a versatile scaffold for the development of new and effective agrochemicals.

Insecticidal Agents

Quinoxaline derivatives have demonstrated significant potential as insecticidal agents, offering a promising avenue for the development of new pest control strategies. Research in this area has focused on the synthesis and evaluation of various substituted quinoxalines to identify compounds with high efficacy against a range of insect pests. The structural versatility of the quinoxaline scaffold allows for modifications that can enhance insecticidal activity and selectivity.

The mechanism of action of these compounds often involves targeting specific biological pathways within the insect, such as the nervous system or metabolic processes. The development of quinoxaline-based insecticides is driven by the need for alternatives to existing products that are facing issues of resistance in target pest populations.

Fungicidal Agents

In addition to their insecticidal properties, quinoxaline derivatives have also been explored for their fungicidal activity. These compounds have shown efficacy against a variety of plant pathogenic fungi, making them valuable candidates for the development of new agricultural fungicides. The core quinoxaline structure can be chemically modified to optimize its antifungal properties, leading to the discovery of potent and selective agents.

The fungicidal action of these derivatives can be attributed to their ability to disrupt essential cellular processes in fungi, such as cell wall synthesis or energy production. The ongoing research in this field aims to develop quinoxaline-based fungicides that are not only effective but also environmentally benign.

Dye Chemistry and Pigment Development